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Compound of Interest

Compound Name:
5-Chloro-3-methylpyridine-2-

carbonitrile

Cat. No.: B189296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 5-Chloro-3-methylpyridine-2-carbonitrile (CAS No. 156072-84-3). Due to the

limited availability of public data, this document focuses on the available mass spectrometry

information and outlines the standard experimental protocols for acquiring a full spectroscopic

profile, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Core Spectroscopic Data
While comprehensive, publicly available datasets for ¹H NMR, ¹³C NMR, and IR spectroscopy

remain elusive, the following tables summarize the known and expected spectroscopic

characteristics of 5-Chloro-3-methylpyridine-2-carbonitrile.

Mass Spectrometry Data
Liquid Chromatography-Mass Spectrometry (LC-MS) has been used to characterize this

compound. The primary data point available is the protonated molecule, which is consistent

with the compound's molecular weight.
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Parameter Value Source

Molecular Formula C₇H₅ClN₂ [1]

Molecular Weight 152.58 g/mol [1]

Ionization Mode ESI+ [2]

Observed m/z 153.1 ([M+H]⁺) [2]

¹H NMR Spectroscopy Data (Predicted)
Detailed experimental ¹H NMR data for 5-Chloro-3-methylpyridine-2-carbonitrile is not

readily available in public databases. The following table presents predicted chemical shifts and

multiplicities based on the structure. Actual experimental values may vary.

Proton
Predicted Chemical
Shift (ppm)

Multiplicity Integration

H-4 7.8 - 8.2 Doublet 1H

H-6 8.4 - 8.8 Doublet 1H

-CH₃ 2.4 - 2.7 Singlet 3H

¹³C NMR Spectroscopy Data (Predicted)
Specific experimental ¹³C NMR data is not currently available in the public domain. The table

below outlines the expected chemical shifts for the carbon atoms in the molecule.
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Carbon Predicted Chemical Shift (ppm)

C-2 (C≡N) 115 - 120

C-3 (-C-CH₃) 135 - 140

C-4 138 - 142

C-5 (-C-Cl) 130 - 135

C-6 150 - 155

-CH₃ 18 - 22

C≡N 117 - 122

Infrared (IR) Spectroscopy Data (Predicted)
A full experimental IR spectrum is not publicly accessible. The following table lists the expected

characteristic absorption bands based on the functional groups present in 5-Chloro-3-
methylpyridine-2-carbonitrile.

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

C-H (aromatic) 3050 - 3150 Medium

C-H (aliphatic, -CH₃) 2850 - 3000 Medium

C≡N (nitrile) 2220 - 2260 Strong, sharp

C=C, C=N (aromatic ring) 1400 - 1600 Medium to Strong

C-Cl 700 - 850 Strong

Experimental Protocols
The following are detailed, standard methodologies for the acquisition of the key spectroscopic

data for pyridine-based compounds like 5-Chloro-3-methylpyridine-2-carbonitrile.

¹H and ¹³C NMR Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b189296?utm_src=pdf-body
https://www.benchchem.com/product/b189296?utm_src=pdf-body
https://www.benchchem.com/product/b189296?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-3-methylpyridine-2-
carbonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-4 seconds.

Process the resulting Free Induction Decay (FID) with an appropriate window function

(e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain

spectrum.

Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum

to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each

carbon.

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

Process the FID similarly to the ¹H NMR spectrum and reference it to the solvent peak or

TMS.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 5-Chloro-3-methylpyridine-2-carbonitrile directly onto

the ATR crystal (e.g., diamond or germanium).
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Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹.

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of 5-Chloro-3-methylpyridine-2-carbonitrile
(typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g.,

methanol or acetonitrile).

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization

(APCI), coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition:

Infuse the sample solution directly into the ion source or introduce it via a liquid

chromatograph.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 153.1)

and subject it to collision-induced dissociation (CID) to generate product ions.

Record the mass-to-charge ratios (m/z) of the parent and fragment ions.
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Data Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 5-Chloro-3-methylpyridine-2-carbonitrile.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b189296#5-chloro-3-methylpyridine-2-carbonitrile-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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